N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method involves the reaction of 4-acetylpiperazine with 2-methoxyphenylacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity and reducing the likelihood of seizure occurrence . The exact molecular pathways involved in its antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Comparison with Similar Compounds
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also exhibits anticonvulsant activity but differs in its molecular structure and specific binding affinities.
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide: Similar in structure, this compound has been studied for its anticancer properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)16-14-5-4-13(10-15(14)21-3)18-8-6-17(7-9-18)12(2)20/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
InChI Key |
VINHWUSUYGUONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C)OC |
Origin of Product |
United States |
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